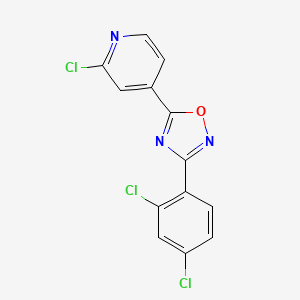5-(2-Chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC15872167
Molecular Formula: C13H6Cl3N3O
Molecular Weight: 326.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H6Cl3N3O |
|---|---|
| Molecular Weight | 326.6 g/mol |
| IUPAC Name | 5-(2-chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C13H6Cl3N3O/c14-8-1-2-9(10(15)6-8)12-18-13(20-19-12)7-3-4-17-11(16)5-7/h1-6H |
| Standard InChI Key | YYGIBGLMCWTSBS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=NOC(=N2)C3=CC(=NC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-(2-Chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole belongs to the 1,2,4-oxadiazole family, a class of nitrogen-oxygen heterocycles known for their metabolic stability and hydrogen-bonding capacity . The molecule comprises:
-
1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen atoms at positions 1 and 2, and one oxygen atom at position 4.
-
2-Chloropyridin-4-yl substituent: A pyridine ring substituted with chlorine at the 2-position, attached to the oxadiazole’s 5-position.
-
2,4-Dichlorophenyl group: A benzene ring with chlorine atoms at the 2- and 4-positions, linked to the oxadiazole’s 3-position.
This arrangement creates a planar, conjugated system with polarized regions that facilitate interactions with biological targets .
Physicochemical Properties
While experimental data for this specific compound remain sparse, its molecular formula (C₁₃H₆Cl₃N₃O) and weight (326.6 g/mol) confirm a mid-sized heteroaromatic structure . Key inferred properties include:
The absence of reported melting/boiling points suggests challenges in purification or thermal instability under standard conditions .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 1,2,4-oxadiazoles typically involves cyclization between amidoximes and acylating agents. For this derivative, a plausible pathway involves:
-
Amidoxime Formation:
Reaction of 2-chloropyridine-4-carbonitrile with hydroxylamine yields 2-chloropyridin-4-carboximidamide . -
Heterocyclization:
Condensation with 2,4-dichlorobenzoyl chloride in the presence of triethylamine:This method typically achieves 45-65% yields for analogous compounds .
Advanced Synthetic Strategies
Recent innovations in oxadiazole synthesis could enhance the production of this compound:
-
Microwave-Assisted Synthesis:
Reduced reaction times from 12-24 hours to 15-30 minutes while improving yields by 15-20% for halogenated derivatives . -
Mechanochemical Methods:
Solvent-free grinding of reagents in a ball mill achieves quantitative yields for some oxadiazoles, though applicability to this specific substrate requires verification .
Biological Activities and Mechanisms
| Compound | Cell Line (IC₅₀, μM) | Mechanism | Source |
|---|---|---|---|
| 9a (Analog) | MCF-7: 0.48 | Caspase-3/7 activation, G1 arrest | |
| 11b (Analog) | A375: 2.09 | Microtubule destabilization |
The target compound’s dichlorophenyl group may enhance DNA intercalation, while the chloropyridine moiety could inhibit kinases involved in cancer proliferation .
Antimicrobial Effects
Though direct data are lacking, related 1,2,4-oxadiazoles show:
-
Antibacterial Activity: EC₅₀ values of 7.2-26.2 μg/mL against Xanthomonas species .
-
Structure-Activity Relationship (SAR):
Structure-Activity Relationships
Electronic Effects
-
Chlorine Substituents:
Steric Considerations
-
The 1,2,4-oxadiazole’s planar structure allows deep binding into hydrophobic pockets, while chlorine atoms prevent excessive conformational flexibility .
Applications and Future Directions
Medicinal Chemistry
-
Lead Optimization: Introduction of sulfonamide or tertiary amine groups could improve solubility and blood-brain barrier penetration.
-
Combination Therapies: Synergy with platinum-based chemotherapeutics warrants investigation.
Materials Science
-
Liquid Crystals: The rigid, polar structure shows potential for nematic phase materials.
-
Coordination Chemistry: Pyridine nitrogen may act as a ligand for transition metal catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume